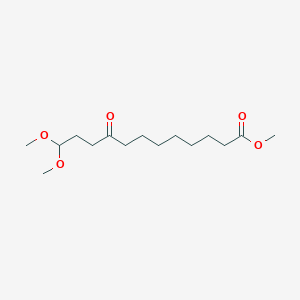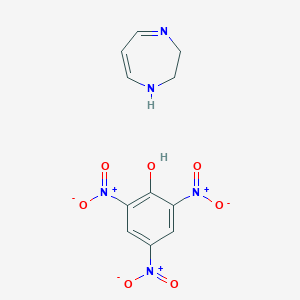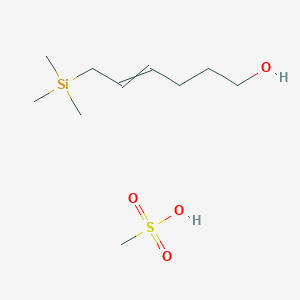
2-acetyloxybenzoic acid;N,N-diethylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-acetyloxybenzoic acid;N,N-diethylethanamine: is a chemical compound that combines the properties of both an ester and an amine. The ester component, 2-acetyloxybenzoic acid, is commonly known as acetylsalicylic acid, which is widely used as an analgesic and anti-inflammatory agent. The amine component, N,N-diethylethanamine, is a tertiary amine that is often used as a base in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-acetyloxybenzoic acid;N,N-diethylethanamine typically involves the esterification of salicylic acid with acetic anhydride to form 2-acetyloxybenzoic acid. This is followed by the reaction of 2-acetyloxybenzoic acid with N,N-diethylethanamine under controlled conditions to form the final compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification and amine addition reactions. The process is optimized for high yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can be achieved using catalytic hydrogenation or reducing metals in acid.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzylic position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogen gas (H2) with a catalyst or reducing metals in acid.
Substitution: N-bromosuccinimide (NBS) for bromination at the benzylic position.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Reduced forms of the compound, such as alcohols.
Substitution: Halogenated derivatives, such as brominated compounds.
Applications De Recherche Scientifique
Chemistry: 2-acetyloxybenzoic acid;N,N-diethylethanamine is used as a reagent in organic synthesis, particularly in the formation of ester and amine derivatives.
Biology: The compound is studied for its potential biological activities, including its analgesic and anti-inflammatory properties.
Medicine: The ester component, 2-acetyloxybenzoic acid, is widely used in medicine as acetylsalicylic acid (aspirin). The combination with N,N-diethylethanamine is explored for enhanced therapeutic effects.
Industry: In industrial applications, the compound is used in the synthesis of various chemical products, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-acetyloxybenzoic acid;N,N-diethylethanamine involves the inhibition of cyclooxygenase enzymes, leading to reduced synthesis of prostaglandins, which are mediators of pain and inflammation. The amine component may enhance the solubility and bioavailability of the compound, contributing to its overall effectiveness.
Comparaison Avec Des Composés Similaires
Acetylsalicylic acid (aspirin): Shares the ester component but lacks the amine group.
N,N-diethylethanamine: Shares the amine component but lacks the ester group.
Uniqueness: The combination of an ester and an amine in 2-acetyloxybenzoic acid;N,N-diethylethanamine provides unique properties, such as enhanced solubility and potential synergistic effects in therapeutic applications. This makes it distinct from its individual components and other similar compounds.
Propriétés
Numéro CAS |
92953-32-7 |
|---|---|
Formule moléculaire |
C15H23NO4 |
Poids moléculaire |
281.35 g/mol |
Nom IUPAC |
2-acetyloxybenzoic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C9H8O4.C6H15N/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;1-4-7(5-2)6-3/h2-5H,1H3,(H,11,12);4-6H2,1-3H3 |
Clé InChI |
GTFJMIBLFIWFHQ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC.CC(=O)OC1=CC=CC=C1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 8-[(2-methoxyethoxy)methoxy]octanoate](/img/structure/B14340391.png)

![furan-2-ylmethyl-[3-(2-methoxyphenyl)propyl]azanium;chloride](/img/structure/B14340412.png)




![1-[(4-Bromophenyl)(difluoro)methyl]-2-chloro-4-nitrobenzene](/img/structure/B14340458.png)

![Pyrimidine, 5-[(2-chlorophenyl)fluoro(4-fluorophenyl)methyl]-](/img/structure/B14340477.png)



![1-Phenazinecarboxamide, N-[2-(dimethylamino)ethyl]-6-methyl-](/img/structure/B14340511.png)
